![molecular formula C5H3F3N2O2 B3009766 3-(Trifluoromethyl)imidazole-4-carboxylic acid CAS No. 1547005-85-5](/img/structure/B3009766.png)
3-(Trifluoromethyl)imidazole-4-carboxylic acid
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Overview
Description
“3-(Trifluoromethyl)imidazole-4-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to modulate the chemical properties of molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was achieved by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Scientific Research Applications
a. Antiviral Agents: Imidazole-containing compounds have demonstrated antiviral activity against various viruses. Researchers are exploring their potential as inhibitors of viral enzymes, such as proteases and polymerases. These compounds may contribute to the development of novel antiviral drugs.
b. Anti-Inflammatory Agents: Imidazole derivatives exhibit anti-inflammatory properties by modulating immune responses and inhibiting pro-inflammatory cytokines. 3-(Trifluoromethyl)imidazole-4-carboxylic acid could be a valuable scaffold for designing anti-inflammatory drugs.
c. Anticancer Agents: Imidazole-based compounds have shown promise as anticancer agents. They may interfere with cell proliferation, angiogenesis, and metastasis. Researchers are investigating their potential in treating various cancers.
Biomedical Imaging and Fluorescent Probes
Imidazole derivatives can serve as fluorescent probes and imaging agents:
a. Fluorescent Labels: Researchers attach imidazole-based fluorophores to biomolecules for cellular imaging and tracking. These labels help visualize biological processes.
b. Metal-Ion Sensing: Imidazole ligands can selectively bind metal ions. Researchers explore their use in metal-ion sensing and imaging applications.
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets . For instance, they have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the trifluoromethyl (-cf3) group attached to a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Imidazole derivatives have been reported to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain .
Pharmacokinetics
The presence of the trifluoromethyl group can influence the pharmacokinetic properties of a drug .
Result of Action
The inhibition of key enzymes such as succinate dehydrogenase could potentially disrupt energy production within cells, leading to various downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. The trifluoromethyl group is known to improve the environmental stability of compounds . .
properties
IUPAC Name |
3-(trifluoromethyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-9-1-3(10)4(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOFGKUQJPDMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)imidazole-4-carboxylic acid |
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